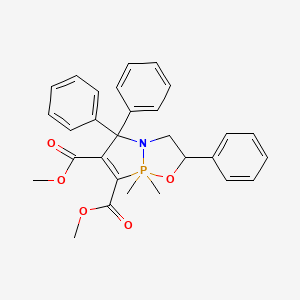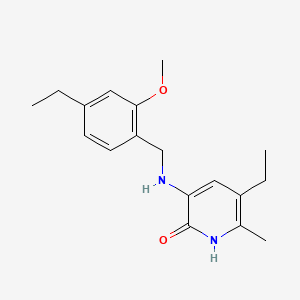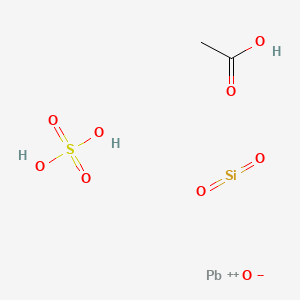
2,3,5-Trimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylheptane is a branched alkane with the molecular formula C₁₀H₂₂ It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride or zeolites to facilitate the reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of halogenated derivatives.
Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Depending on the conditions, products can include 2,3,5-trimethylheptanol, 2,3,5-trimethylheptanone, or 2,3,5-trimethylheptanoic acid.
Halogenation: Products include 2,3,5-trimethylheptyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,3,5-Trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studies involving the metabolism of branched alkanes often use this compound as a model compound.
Medicine: Research into the pharmacokinetics and biotransformation of hydrocarbons may involve this compound.
Industry: It is used in the formulation of specialty fuels and lubricants due to its desirable combustion properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethylheptane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of branched methyl groups can influence the reactivity and selectivity of the compound in different reactions. For instance, in oxidation reactions, the methyl groups can stabilize intermediate radicals, leading to specific product formation.
Comparación Con Compuestos Similares
- 2,2,5-Trimethylheptane
- 2,3,3-Trimethylheptane
- 2,3,4-Trimethylheptane
Comparison: 2,3,5-Trimethylheptane is unique due to the specific positioning of its methyl groups, which can affect its physical and chemical properties. For example, the boiling point, melting point, and reactivity can vary significantly compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are critical.
Propiedades
Número CAS |
20278-85-7 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,3,5-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-9(4)7-10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
Clave InChI |
YKPNYFKOKKKGNM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


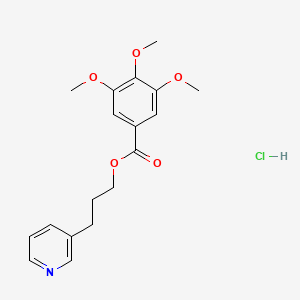
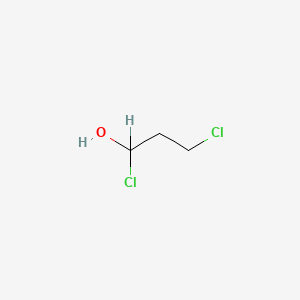
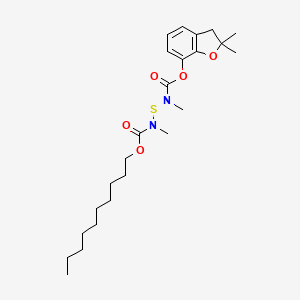
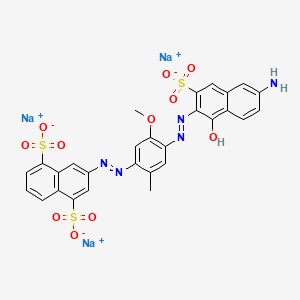
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
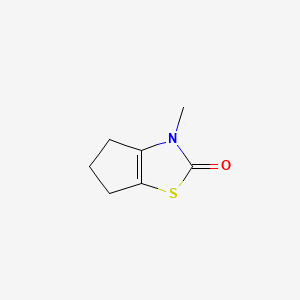
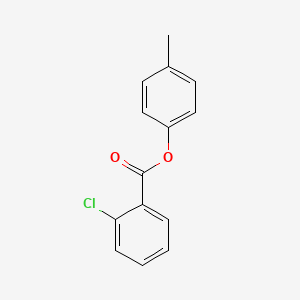
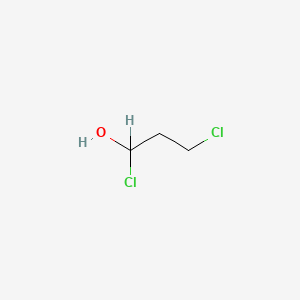

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
